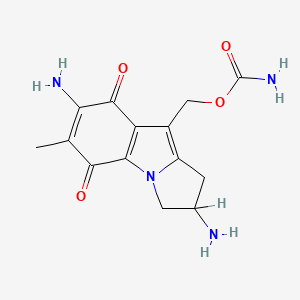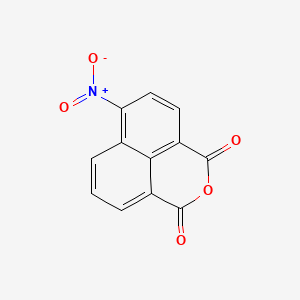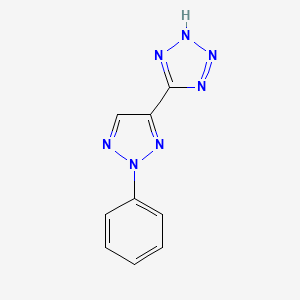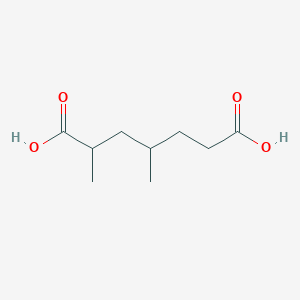
2,7-Diaminomitosene
Vue d'ensemble
Description
2,7-Diaminomitosene is a naturally occurring compound that has attracted the attention of researchers due to its potential applications in the field of medicine. It is a heterocyclic compound that contains two amino groups and a pyrimidine ring.
Applications De Recherche Scientifique
DNA Interaction and Sequence Selectivity : 2,7-DAM forms DNA adducts in tumor cells and shows marked sequence selectivity in its alkylation, targeting specific guanine residues within DNA sequences. This selectivity is thought to be influenced by the molecular electrostatic potential of the DNA's major groove (Subramaniam et al., 2001).
Alkylation Mechanism : 2,7-DAM has been shown to alkylate DNA monofunctionally upon reductive activation, forming a heat-labile adduct. The alkylation is sequence-specific to guanines in (G)n tracts of DNA (Kumar et al., 1996).
Enzymatic Activation and Metabolism : The reductive metabolism of mitomycin C by enzymes such as NADPH-cytochrome P-450 reductase and xanthine oxidase can yield 2,7-DAM as a metabolite. This process is influenced by factors like pH and nucleophile concentration (Pan et al., 1984).
In Vivo Metabolism in Tumor Tissue : Studies on in vivo metabolism of mitomycin C in tumor tissue have shown the rapid formation and clearance of 2,7-DAM as a primary metabolite (Chirrey et al., 1995).
Potential for DNA Monoalkylation : Research indicates that 2,7-DAM, even without a reactive C-1 functionality, can cause monoalkylation of DNA, especially at the C-10 position. This alkylation is less potent than mitomycin C but still significant (Iyengar et al., 1990).
Prodrug Capabilities : Certain derivatives of 2,7-DAM have been found to act as prodrugs, capable of liberating active metabolites that can alkylate DNA (Iyengar et al., 1988).
Noncovalent Binding to DNA : 2,7-DAM is also capable of noncovalently interacting with DNA, which suggests an additional mechanism of DNA damage induced by mitomycin C (Peterson et al., 1995).
Mécanisme D'action
Target of Action
2,7-Diaminomitosene (2,7-DAM) is a major metabolite of Mitomycin C (MC) in tumor cells . The primary target of 2,7-DAM is DNA, specifically the N7 position of 2’-deoxyguanosine . This interaction with DNA is crucial for its biological effects.
Mode of Action
2,7-DAM alkylates DNA upon reductive activation, forming an adduct at the N7 position of 2’-deoxyguanosine . This alkylation process is a result of the compound’s interaction with its DNA target.
Biochemical Pathways
The biochemical pathway of 2,7-DAM involves the reductive bioactivation of MC, from which 2,7-DAM is generated . This reduction process is crucial for the formation of DNA adducts. The formation of these adducts supports the hypothesis that the reduction of MC is a key step in its mechanism of action .
Pharmacokinetics
The pharmacokinetics of MC, from which 2,7-DAM is derived, demonstrate a rapid, biphasic elimination pattern with an α half-life of 8 minutes and a β, or terminal, half-life of 48 minutes . .
Result of Action
The result of 2,7-DAM’s action is the formation of DNA adducts . . This suggests that 2,7-DAM has a different impact on cellular processes compared to MC.
Action Environment
The action of 2,7-DAM, like that of MC, is influenced by environmental factors such as pH and nucleophile concentration . For example, at pH 6.5, 2,7-DAM is essentially the only metabolite formed, whereas from pH 6.8 to 8.0, other metabolites increase in quantity as 2,7-DAM decreases . This suggests that the action, efficacy, and stability of 2,7-DAM can be influenced by the conditions of its environment.
Analyse Biochimique
Biochemical Properties
2,7-Diaminomitosene interacts with various biomolecules, including DNA, enzymes, and proteins. One of its primary interactions is with DNA, where it forms adducts at the N7 position of deoxyguanosine . This interaction is crucial for its antitumor activity, as it leads to DNA alkylation and cross-linking, which can inhibit DNA replication and transcription . Additionally, this compound interacts with enzymes involved in its reductive activation, such as xanthine dehydrogenase . This enzyme facilitates the conversion of mitomycin C to this compound under both aerobic and hypoxic conditions .
Cellular Effects
This compound exhibits various effects on cellular processes. It has been shown to form DNA adducts in tumor cells, leading to the inhibition of DNA replication and transcription . Unlike mitomycin C, this compound is only marginally toxic and does not activate the p53 pathway . This reduced toxicity is attributed to its specific interactions with DNA and the formation of non-mutagenic DNA lesions . Additionally, this compound does not induce significant changes in cell signaling pathways or gene expression compared to its parent compound, mitomycin C .
Molecular Mechanism
The molecular mechanism of this compound involves its reductive activation and subsequent interaction with DNA. Upon reduction, this compound forms adducts with the N7 position of deoxyguanosine in DNA . This interaction leads to the formation of monofunctional adducts and cross-links, which inhibit DNA replication and transcription . The reductive activation of this compound is facilitated by enzymes such as xanthine dehydrogenase, which catalyzes the conversion of mitomycin C to this compound . This process is pH-dependent, with greater formation of this compound observed under hypoxic conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound forms stable DNA adducts that are not easily repaired by cellular mechanisms . These adducts persist over time, leading to sustained inhibition of DNA replication and transcription . Additionally, the stability of this compound is influenced by the presence of reductive enzymes and the cellular environment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and does not induce significant adverse effects . At higher doses, it can cause DNA damage and inhibit cellular proliferation . Studies have shown that the threshold for toxic effects is higher for this compound compared to mitomycin C, making it a potentially safer alternative for cancer treatment .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its reductive activation and interaction with DNA. The reduction of mitomycin C to this compound is catalyzed by enzymes such as xanthine dehydrogenase . This process is essential for the formation of DNA adducts and the subsequent inhibition of DNA replication and transcription . Additionally, this compound can influence metabolic flux and metabolite levels by interacting with DNA and other biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that this compound can be transported into cells through specific transporters and accumulate in the nucleus, where it forms DNA adducts . The distribution of this compound within tissues is also influenced by its reductive activation and the presence of enzymes such as xanthine dehydrogenase .
Subcellular Localization
This compound is primarily localized in the nucleus, where it interacts with DNA to form adducts . This subcellular localization is crucial for its antitumor activity, as it allows this compound to inhibit DNA replication and transcription . Additionally, the localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
Propriétés
IUPAC Name |
(2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-5-10(16)13(20)9-7(4-22-14(17)21)8-2-6(15)3-18(8)11(9)12(5)19/h6H,2-4,15-16H2,1H3,(H2,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCLMIIQNWUTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(CC3=C2COC(=O)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999874 | |
| Record name | (2,7-Diamino-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl)methyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78598-43-3 | |
| Record name | 2,7-Diaminomitosene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078598433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,7-Diamino-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl)methyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl]-2-methyl-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1203848.png)
![1-(1-Piperidinyl)-2-[[4-(prop-2-enylamino)-1-phthalazinyl]thio]ethanone](/img/structure/B1203849.png)
![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone](/img/structure/B1203851.png)

![3,5,5-Trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one](/img/structure/B1203855.png)

![4-[2-(Dimethylamino)ethylamino]-3-benzo[h]quinolinecarboxylic acid ethyl ester](/img/structure/B1203858.png)
![6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one](/img/structure/B1203860.png)

![2-[[[2-Methyl-1-(phenylmethyl)-5-benzimidazolyl]amino]methyl]phenol](/img/structure/B1203862.png)
